Cas no 872284-83-8 (8-Nitrocinnolin-4-amine)

8-Nitrocinnolin-4-amine 化学的及び物理的性質
名前と識別子
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- 8-Nitrocinnolin-4-amine
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- インチ: 1S/C8H6N4O2/c9-6-4-10-11-8-5(6)2-1-3-7(8)12(13)14/h1-4H,(H2,9,11)
- InChIKey: CQKJJCVHSNBDTP-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC2C(=CN=NC=21)N)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 230
- XLogP3: 0.3
- トポロジー分子極性表面積: 97.6
8-Nitrocinnolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A449042816-5g |
8-Nitrocinnolin-4-amine |
872284-83-8 | 97% | 5g |
$4152.72 | 2023-08-31 | |
Alichem | A449042816-1g |
8-Nitrocinnolin-4-amine |
872284-83-8 | 97% | 1g |
$1656.24 | 2023-08-31 |
8-Nitrocinnolin-4-amine 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
8-Nitrocinnolin-4-amineに関する追加情報
8-Nitrocinnolin-4-amine (CAS No. 872284-83-8): A Comprehensive Overview
8-Nitrocinnolin-4-amine (CAS No. 872284-83-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, biological activities, and recent research advancements related to 8-Nitrocinnolin-4-amine.
Chemical Structure and Properties
8-Nitrocinnolin-4-amine is a derivative of cinnoline, a heterocyclic compound with a six-membered ring containing two nitrogen atoms. The presence of the nitro group at the 8-position and the amino group at the 4-position imparts unique chemical and physical properties to this molecule. The nitro group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the compound. The amino group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, making 8-Nitrocinnolin-4-amine an attractive candidate for drug design.
The molecular formula of 8-Nitrocinnolin-4-amine is C10H9N3O2, with a molecular weight of approximately 199.19 g/mol. It is typically a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for use in various experimental conditions, including cell culture and animal studies.
Biological Activities and Applications
8-Nitrocinnolin-4-amine has been extensively studied for its biological activities, particularly its potential as an anticancer agent. Recent research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) through the activation of caspase pathways.
In addition to its anticancer properties, 8-Nitrocinnolin-4-amine has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
Clinical Trials and Future Prospects
The promising preclinical results of 8-Nitrocinnolin-4-amine have led to increased interest in its clinical development. Several phase I clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials are focusing on determining the optimal dosing regimens and identifying any potential side effects or toxicities associated with the compound.
Preliminary data from these trials have been encouraging, with no major adverse events reported thus far. However, further research is needed to fully understand the long-term effects and therapeutic potential of 8-Nitrocinnolin-4-amine. Ongoing studies are also exploring combination therapies involving this compound with other established anticancer drugs to enhance treatment outcomes.
Synthesis and Production
The synthesis of 8-Nitrocinnolin-4-amine involves several well-established chemical reactions. One common synthetic route starts with the condensation of an appropriate aldehyde with malononitrile to form a nitrile intermediate. This intermediate is then cyclized to form cinnoline, followed by nitration at the 8-position to yield the final product. The overall yield of this process can be optimized by carefully controlling reaction conditions such as temperature, pressure, and catalyst selection.
The production of 8-Nitrocinnolin-4-amine on a larger scale requires strict adherence to Good Manufacturing Practices (GMP) to ensure product quality and consistency. Advanced purification techniques such as column chromatography and recrystallization are often employed to obtain high-purity material suitable for pharmaceutical applications.
Conclusion
8-Nitrocinnolin-4-amine (CAS No. 872284-83-8) is a promising compound with diverse biological activities that make it a valuable candidate for drug development. Its unique chemical structure confers properties that are advantageous for both preclinical research and clinical applications. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases in the future.
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